

# IUPAC name for 1-Propyne, 3-(1-ethoxyethoxy)-

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## Compound of Interest

Compound Name: 1-Propyne, 3-(1-ethoxyethoxy)-

Cat. No.: B092017

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An In-depth Technical Guide to 3-(1-ethoxyethoxy)prop-1-yne

## Introduction and IUPAC Nomenclature

3-(1-ethoxyethoxy)prop-1-yne is a valuable chemical intermediate in modern organic synthesis.<sup>[1]</sup> It belongs to the class of propargyl ethers, which are characterized by a terminal alkyne adjacent to a methylene ether.<sup>[1]</sup> The compound's structure incorporates two key functional groups: a terminal alkyne, which serves as a versatile handle for a wide array of chemical transformations, and a 1-ethoxyethoxy group, which functions as an acetal protecting group for the hydroxyl functionality of propargyl alcohol.<sup>[1]</sup> This dual functionality makes it a highly useful building block, particularly in the multi-step synthesis of complex molecules relevant to research, and the development of pharmaceuticals.

The formal IUPAC name for this compound is 3-(1-ethoxyethoxy)prop-1-yne.<sup>[2]</sup> It is also known by several synonyms, including **1-Propyne, 3-(1-ethoxyethoxy)-**, acetaldehyde ethyl propargyl acetal, and 1-ethoxy-1-(prop-2-yn-1-yloxy)ethane.<sup>[2][3]</sup>

## Physicochemical Properties and Identifiers

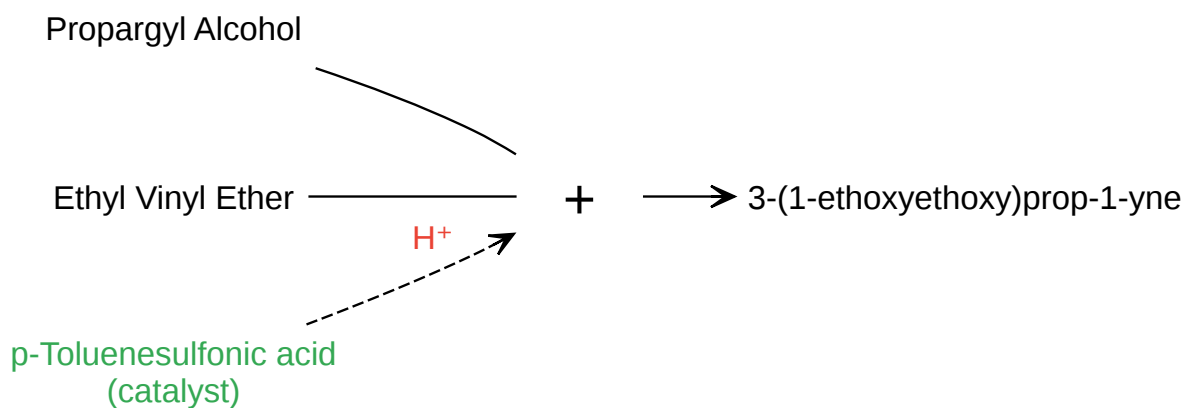
The fundamental properties and identifiers of 3-(1-ethoxyethoxy)prop-1-yne are summarized in the table below for easy reference.

Property	Value	Reference
IUPAC Name	3-(1-ethoxyethoxy)prop-1-yne	[2]
CAS Number	18669-04-0	[2][3][4][5]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	[2][5]
Molecular Weight	128.17 g/mol	[2][5]
Boiling Point	37-41 °C at 11 mmHg	[6]
Density	0.9 g/cm <sup>3</sup>	[2]

## Synthesis of 3-(1-ethoxyethoxy)prop-1-yne

### Primary Synthetic Route: Acid-Catalyzed Acetal Formation

The most common and efficient method for synthesizing 3-(1-ethoxyethoxy)prop-1-yne is the acid-catalyzed addition of propargyl alcohol to ethyl vinyl ether.[1] This reaction is a standard procedure for protecting hydroxyl groups.[1] The hydroxyl group of propargyl alcohol acts as a nucleophile, attacking the electron-rich double bond of the acid-protonated ethyl vinyl ether to form the stable acetal product.



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Caption: Acid-catalyzed synthesis of 3-(1-ethoxyethoxy)prop-1-yne.

## Detailed Experimental Protocol

The following protocol is adapted from established organic synthesis procedures for the preparation of 3-(1-ethoxyethoxy)-1-propyne.[6]

Materials:

- Ethyl vinyl ether (100 g, 1.39 mol)
- Propargyl alcohol (56.1 g, 1.00 mol)
- p-Toluenesulfonic acid monohydrate (50 mg, 0.26 mmol)
- Saturated aqueous potassium carbonate ( $K_2CO_3$ ) solution

Procedure:

- A 300-mL, two-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and an addition funnel is charged with ethyl vinyl ether (100 g) and p-toluenesulfonic acid monohydrate (50 mg).[6]
- The mixture is stirred and cooled in an ice-salt bath.
- Propargyl alcohol (56.1 g) is added dropwise from the addition funnel over approximately 50 minutes, maintaining the internal temperature between 5°C and 10°C.[6]
- After the addition is complete, the mixture is stirred at 0°C for an additional 15 minutes.[6]
- The reaction is quenched by the addition of 3 mL of saturated aqueous potassium carbonate solution to neutralize the acid catalyst.[6]
- The resulting mixture is dried over solid  $K_2CO_3$ , filtered, and the excess ethyl vinyl ether is removed under reduced pressure using a rotary evaporator at a temperature below 25°C.[6]
- The residual liquid is purified by distillation under reduced pressure (37-41°C at 11 mmHg) to yield 3-(1-ethoxyethoxy)-1-propyne as a colorless, clear oil (typical yield: 88-92%).[6]

## Role in Organic Synthesis and Drug Development

## The 1-Ethoxyethoxy Group as a Protecting Group

In the synthesis of complex molecules, such as active pharmaceutical ingredients, it is often necessary to temporarily mask a reactive functional group while transformations are performed elsewhere in the molecule.[1] The 1-ethoxyethoxy group is an effective acetal protecting group for alcohols.[1] It is stable to basic and nucleophilic conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid, to regenerate the parent alcohol.[6]



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Caption: Protection and deprotection workflow for propargyl alcohol.

## Reactivity of the Propargyl Moiety

The true synthetic utility of 3-(1-ethoxyethoxy)prop-1-yne lies in the rich chemistry of its terminal alkyne. This functional group serves as a linchpin for constructing molecular complexity.

The terminal alkyne is a key participant in the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), which is a cornerstone of "click chemistry".[1] This reaction allows for the efficient and specific formation of a stable triazole ring, a common motif in medicinal chemistry, by coupling the alkyne with an organic azide. This reaction is widely used in drug discovery for creating libraries of compounds and for bioconjugation.

3-(1-ethoxyethoxy)prop-1-yne

Organic Azide (R-N<sub>3</sub>)

+

→

Triazole Product

Cu(I) catalyst

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Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Other significant reactions involving the propargyl group include:

- Metal Acetylide Formation: The acidic terminal proton can be removed by a strong base to form a metal acetylide, which is a potent nucleophile for creating new carbon-carbon bonds. [\[1\]](#)
- Rearrangements: Propargyl ethers can serve as precursors to allenes through sigmatropic rearrangements. [\[1\]](#)
- Metal-Catalyzed Transformations: Gold and other transition metals can catalyze a variety of transformations of propargyl ethers, expanding their synthetic potential. [\[1\]](#)

## Spectroscopic Data

Characterization of 3-(1-ethoxyethoxy)prop-1-yne is typically performed using standard spectroscopic methods. Publicly available data includes Fourier-transform infrared (FTIR) and FT-Raman spectra, which are essential for confirming the presence of key functional groups such as the alkyne C≡C and C-H stretches, as well as the C-O bonds of the acetal. [\[2\]](#)

## Safety Information

While specific hazard data for 3-(1-ethoxyethoxy)prop-1-yne is not extensively detailed, related propargyl ethers are known to be potentially hazardous. For instance, the parent compound, 3-ethoxy-1-propyne, can form explosive peroxides upon exposure to air, which may detonate when heated.[7][8] Standard laboratory safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment, should be employed when handling this compound.

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